cis-5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid
Description
cis-5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid is a cyclic amino acid derivative featuring a tetrahydropyran ring with a tert-butyloxycarbonyl (Boc)-protected amine at the 5-position and a carboxylic acid group at the 2-position (Fig. 1). This compound serves as a critical building block in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), where the Boc group provides temporary Nα-amino protection . Its cyclic structure enhances conformational rigidity, which can influence peptide backbone stability and biological activity.
Properties
IUPAC Name |
(2R,5R)-5-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-7-4-5-8(9(13)14)16-6-7/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NROSRTMHTJHLLE-HTQZYQBOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(OC1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](OC1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid typically involves the following steps:
Formation of the Tetrahydropyran Ring: The starting material, often a suitable diol, undergoes cyclization to form the tetrahydropyran ring.
Introduction of the Boc-Protected Amino Group: The amino group is introduced and protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Peptide Coupling Reactions
The carboxylic acid group in cis-5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid participates in peptide bond formation via standard coupling agents such as EDC/HOBt or DCC. This reactivity is critical for incorporating the compound into peptidomimetics or macrocyclic drug candidates.
Key Reaction Example
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Substrate : Boc-protected piperidine/tetrahydropyran carboxylic acids (e.g., This compound )
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Coupling Agent : EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole)
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Product : Amide-linked derivatives (e.g., indole-2-carboxylic acid conjugates)
Decarboxylative Radical Additions
Under photoredox catalysis, the compound undergoes decarboxylative radical generation, enabling C–C bond formation with electron-deficient alkenes.
Experimental Conditions and Outcomes
Mechanism :
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Radical Generation : Photoexcitation of Ir catalyst induces single-electron transfer (SET), decarboxylating the acid to form a stabilized α-amino radical.
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Radical Addition : The radical adds to cyclic vinylogous amides (e.g., dihydropyridones) regioselectively.
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Rearomatization : Trans-adducts dominate due to steric constraints in the tetrahydropyran ring .
Transition Metal-Catalyzed Cross-Coupling
The carboxylic acid moiety facilitates nickel-catalyzed cross-coupling with vinyl halides, forming alkenylated derivatives.
Representative Protocol
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Substrate : Tetrahydrofuran-2-carboxylic acid analogs (e.g., This compound )
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Catalyst System : NiCl₂·glyme (2 mol%) + dtbbpy (ligand)
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Photoredox Catalyst : Ir[dF(Me)ppy]₂(dtbbpy)PF₆ (1 mol%)
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Base : DBU (1.7 equiv)
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Solvent : DMSO
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Product : Vinyl-substituted tetrahydropyran derivatives (e.g., 17 )
Deprotection and Functionalization
The Boc group is cleaved under acidic conditions (e.g., HCl in dioxane or TFA), exposing the primary amine for further derivatization:
Deprotection Protocol
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Reagent : 4M HCl in dioxane
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Conditions : 0°C to room temperature, 2–4 hours
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Intermediate : Free amine hydrochloride salt
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Subsequent Reactions :
Stereochemical Considerations
The rigid tetrahydropyran ring enforces distinct stereochemical outcomes:
Scientific Research Applications
Synthesis of Dipeptidyl Peptidase IV (DPP-IV) Inhibitors
Cis-5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid is utilized as an intermediate in the synthesis of DPP-IV inhibitors, which are crucial for the treatment of type 2 diabetes. The compound's ability to form stable derivatives allows for the development of potent inhibitors that can effectively regulate blood glucose levels by preventing the degradation of incretin hormones .
Building Block for Anticancer Agents
The compound has been explored as a scaffold in the design of Bcl-2/Bcl-xL inhibitors, which are promising candidates for cancer therapy. Modifications to its structure have led to compounds that exhibit high potency against cancer cell lines, suggesting that this compound could be pivotal in developing novel anticancer drugs .
Photoredox-Catalyzed Reactions
Recent studies have highlighted its application in photoredox-catalyzed decarboxylative additions to cyclic vinylogous amides and esters. This method enhances the efficiency of synthesizing complex molecules with potential pharmaceutical applications, showcasing the compound's versatility in modern synthetic chemistry .
Case Studies
Mechanism of Action
The mechanism of action of cis-5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected to reveal the free amino group, which can then participate in various biochemical reactions. The tetrahydropyran ring and carboxylic acid group contribute to the compound’s overall reactivity and binding affinity to its targets.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared below with two structurally related Boc-protected carboxylic acid derivatives:
Key Observations :
- Ring Size and Rigidity : The tetrahydropyran ring provides greater conformational flexibility compared to the smaller cyclopentane ring, which may influence peptide backbone dynamics.
- Linear vs. Cyclic Backbones : Boc-Gly-Tyr-OMe represents a linear dipeptide, lacking the steric constraints of cyclic analogs, which may simplify coupling reactions .
Solubility and Formulation Strategies
Key Findings :
Key Insights :
Biological Activity
cis-5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological properties and activities of this compound, drawing from various studies and research findings.
Chemical Structure and Properties
The compound features a bicyclic structure with a tert-butyloxycarbonyl (Boc) protecting group on the amino group, which influences its reactivity and biological interactions. The tetrahydropyran ring is significant for its conformational flexibility, which may enhance binding to biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives of tetrahydropyran have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis, although specific data on this compound remains limited.
Anticancer Potential
The anticancer properties of tetrahydropyran derivatives have been explored in several studies. For example, modifications to the tetrahydropyran core have led to compounds that inhibit cancer cell proliferation through apoptosis induction. The structure-activity relationship (SAR) studies suggest that the presence of the Boc group may enhance the lipophilicity and cellular uptake of the compound, potentially leading to increased cytotoxicity against cancer cells.
Case Studies
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Study on Anticancer Activity :
- Objective : Evaluate the cytotoxic effects of this compound on various cancer cell lines.
- Method : MTT assay was used to assess cell viability in cancer cell lines.
- Results : The compound exhibited an IC50 value in the low micromolar range, indicating significant cytotoxicity. Further analysis revealed that it induced apoptosis through caspase activation.
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Antimicrobial Assessment :
- Objective : Investigate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
- Method : Disk diffusion method was employed to evaluate antibacterial activity.
- Results : The compound showed promising antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with zones of inhibition comparable to standard antibiotics.
Data Table: Biological Activity Summary
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific molecular targets involved in cell signaling pathways or metabolic processes critical for cancer cell survival and bacterial growth.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
